molecular formula C10H10Cl2O2 B6358124 Ethyl 3,5-dichloro-2-methylbenzoate CAS No. 1552579-28-8

Ethyl 3,5-dichloro-2-methylbenzoate

Cat. No.: B6358124
CAS No.: 1552579-28-8
M. Wt: 233.09 g/mol
InChI Key: LNDGTBJYHKCCSO-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-2-methylbenzoate (CAS RN: 1616289-30-5) is a synthetic benzoate ester with the molecular formula C 10 H 10 Cl 2 O 2 and a molecular weight of 233.09 g/mol . This compound is provided as a high-purity chemical for research and development applications, particularly in organic synthesis and as a potential intermediate for the development of more complex molecules. As a substituted methylbenzoate derivative, this compound belongs to a class of chemicals that have demonstrated significant utility in various research fields. Structurally related benzoate esters, such as methyl 2,5-dichlorobenzoate, have been documented as plant growth regulators that induce callus formation and assist in grafting protocols . Other analogues, like ethyl 3,4-dihydroxybenzoate (EDHB), have shown research interest as prolyl hydroxylase domain (PHD) inhibitors, which can stabilize hypoxia-inducible factor (HIF-1α) and potentially offer cytoprotective effects against oxidative stress in experimental models . The specific substitution pattern of chlorine atoms at the 3 and 5 positions of the benzoate ring, along with the methyl group at position 2, defines this compound's unique electronic and steric properties that influence its reactivity and potential applications. Researchers value this structural motif for designing synthetic pathways in medicinal chemistry and agricultural science, where halogenated benzoate derivatives often serve as key intermediates . The compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human use applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dichloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDGTBJYHKCCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Ethyl 3,5 Dichloro 2 Methylbenzoate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 3,5-dichloro-2-methylbenzoate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions. scribd.comamazonaws.com

For this compound, the most logical initial disconnection is the ester linkage (a C-O bond). This is a common and reliable disconnection corresponding to an esterification reaction. amazonaws.com This step breaks the molecule into two synthons: a carboxylate cation and an ethoxide anion. The corresponding real-world reagents, or synthetic equivalents, are 3,5-dichloro-2-methylbenzoic acid and ethanol (B145695).

The next stage of the analysis focuses on the substituted benzoic acid precursor. The synthesis of this intermediate requires careful consideration of the directing effects of the substituents on the aromatic ring. Key disconnections for 3,5-dichloro-2-methylbenzoic acid involve the carbon-chlorine bonds and the formation of the carboxylic acid group. This leads to several potential synthetic routes, which are explored in the subsequent sections. The process of converting one functional group into another to facilitate a disconnection is known as Functional Group Interconversion (FGI). researchgate.netyoutube.com For example, an amino group might be introduced and later removed via diazotization, or a nitrile group could be hydrolyzed to form the target carboxylic acid. google.comgoogle.com

Established Synthetic Routes for Analogous Dichlorinated Benzoate (B1203000) Esters

The synthesis of dichlorinated benzoate esters can be achieved through several well-established routes. These methods generally involve either building the ester and then halogenating the aromatic ring or constructing the halogenated ring first, followed by ester formation.

Direct Esterification Protocols for Benzoic Acid Derivatives

Direct esterification, most notably the Fischer-Speier esterification, is a fundamental method for synthesizing esters. This acid-catalyzed condensation reaction involves treating a carboxylic acid with an alcohol. iajpr.com In the context of the target molecule, this would involve reacting 3,5-dichloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it forms, often through azeotropic distillation. researchgate.net

Table 1: Catalysts and Conditions for Direct Esterification of Benzoic Acids

CatalystAlcoholConditionsReference
Concentrated Sulfuric Acid (H₂SO₄)Methanol (B129727)Reflux for 45 minutes tcu.edu
Concentrated Sulfuric Acid (H₂SO₄)EthanolHeating, acid catalyst quora.com
H₂SO₄, o-H₃PO₄, Bu₄TiO₄, or p-MeC₆H₄SO₃HDiethylene Glycol140°C under vacuum, azeotropic distillation with xylene researchgate.net
Metal-containing catalystC6-C12 alcoholsStepwise temperature increase to 240-250°C in an aromatic solvent google.com

Electrophilic Aromatic Substitution Approaches for Introducing Halogen Atoms onto Benzoates

Another approach is to introduce the halogen atoms via electrophilic aromatic substitution (EAS) onto a pre-existing benzoate ester. msu.edu This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen. libretexts.orgnumberanalytics.com

The success of this strategy depends on the directing effects of the substituents already on the aromatic ring. Substituents can be either activating or deactivating and direct incoming electrophiles to specific positions (ortho, para, or meta). libretexts.orgyoutube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupClassificationDirecting EffectReference
-CH₃ (Alkyl)ActivatingOrtho, Para libretexts.org
-OH, -NH₂Strongly ActivatingOrtho, Para youtube.com
-COOR (Ester)DeactivatingMeta libretexts.orgreddit.com
-NO₂Strongly DeactivatingMeta youtube.com
-Cl, -Br (Halogens)DeactivatingOrtho, Para libretexts.org

For a precursor like ethyl 2-methylbenzoate, the activating methyl group directs ortho and para (to positions 3 and 5 relative to the methyl group), while the deactivating ester group directs meta (to position 5 relative to the ester). The interplay of these effects makes it challenging to selectively synthesize the 3,5-dichloro isomer as the sole product, as other isomers are likely to form.

Approaches Involving Halogenation Precursors and Subsequent Functionalization

A more controlled and often preferred strategy involves synthesizing the correctly substituted aromatic precursor first, followed by the creation of the ester. This avoids issues with competing directing effects during halogenation.

One such pathway starts with a commercially available material like p-methylbenzoic acid. A reported synthesis for an analogue involves esterification, followed by chlorination and subsequent hydrolysis to obtain 3,5-dichloro-4-methylbenzoic acid. google.com A similar logic could be applied starting from 2-methylbenzoic acid.

Another route involves starting with benzonitrile, which can be chlorinated to form 3,5-dichlorobenzonitrile. This intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield 3,5-dichlorobenzoic acid, which can then be esterified. google.com

A third approach might utilize a precursor like 2-amino-3-methylbenzoic acid. Chlorination with a reagent like cyanuric chloride can yield 2-amino-5-chloro-3-methylbenzoic acid. patsnap.com Further transformations would be required to introduce the second chlorine and remove the amino group, for example, through a Sandmeyer reaction followed by another halogenation, making this a multi-step process.

Hydrolytic Cleavage and Re-esterification Sequences in Benzoate Synthesis

Hydrolysis of esters is the reverse of esterification and serves as a crucial step in multi-step synthesis, particularly for purification or modification. libretexts.org If a synthesis yields an incorrect ester (e.g., a methyl ester instead of an ethyl ester) or a mixture of esterified products, the ester can be cleaved back to the carboxylic acid.

Base-promoted hydrolysis, or saponification, is a common method. It involves treating the ester with a strong base like sodium hydroxide (B78521), which produces the sodium salt of the carboxylic acid (e.g., sodium 3,5-dichloro-2-methylbenzoate). sserc.org.ukchegg.com Subsequent acidification with a strong acid, such as HCl, liberates the free benzoic acid. chegg.com This purified acid can then be re-esterified with the desired alcohol (in this case, ethanol) using an acid catalyst to yield the final target product, this compound. quora.com

Advanced Synthetic Techniques for the Preparation of Substituted Aromatic Esters

Beyond traditional methods, several advanced techniques offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of substituted aromatic esters. These methods are at the forefront of modern organic synthesis.

Enzyme-catalyzed reactions, for instance, utilize lipases for the regioselective synthesis of aromatic esters. This approach is valued for its high efficiency and operation under mild conditions, often in co-solvent systems to enhance substrate conversion. frontiersin.org

Transition-metal catalysis has also opened new pathways. While many applications focus on the cross-coupling reactions of aromatic esters, the principles can be applied to their synthesis. acs.org For example, specialized catalysts can facilitate the acylation of alcohols under very mild conditions. organic-chemistry.org

Table 3: Examples of Advanced Esterification Techniques

TechniqueKey FeaturesReagents/CatalystsReference
Enzyme-Catalyzed EsterificationHigh regioselectivity, mild conditions, enhanced conversion in co-solvents.Immobilized Lipase frontiersin.org
DMAP-Catalyzed AcylationEfficient ester formation using moisture-tolerant reagents.Diacyl disulfide, DMAP organic-chemistry.org
Fast Acylation at Low TemperatureExcellent yields for benzoate formation.Benzoyl chloride, TMEDA at -78°C organic-chemistry.org
Tandem Ester Dance/CouplingCatalytic generation of regioisomers followed by C-H arylation.Pd(OAc)₂/dcypt catalyst acs.org

These advanced methods provide powerful tools for chemists to construct complex molecules like this compound with greater precision and efficiency.

Catalytic Systems for Enhanced Selectivity and Efficiency in Benzoate Synthesis

The synthesis of benzoates, particularly those with multiple substituents, can be significantly enhanced through the use of appropriate catalytic systems. These catalysts not only accelerate the rate of reaction but also improve the selectivity towards the desired product.

In the context of preparing this compound, the esterification of the intermediate, 3,5-dichloro-2-methylbenzoic acid, is a critical step where catalysis plays a pivotal role. While traditional methods rely on homogeneous mineral acids like sulfuric acid, contemporary approaches explore the use of solid acid catalysts and other advanced systems to facilitate easier separation and improve the environmental profile of the process. usm.myresearchgate.net

For instance, the use of a single-mode microwave in a sealed-vessel system has been shown to be effective in the esterification of substituted benzoic acids. usm.myusm.my This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. usm.my The choice of catalyst in such systems remains crucial, with sulfuric acid often used, but the optimization of its concentration and the timing of its addition can be key to maximizing product formation. usm.my

The table below summarizes various catalytic systems that have been employed for the esterification of benzoic acid and its derivatives, which can be adapted for the synthesis of this compound.

Catalyst SystemReactantsReaction ConditionsYieldReference
Sulfuric Acid (H₂SO₄)Benzoic Acid, EthanolRefluxGood to Excellent researchgate.net
Sulfuric Acid (H₂SO₄) under Microwave4-Fluoro-3-nitrobenzoic Acid, Ethanol130°C, 15 minGood usm.my
Ti₃AlC₂ and SO₄²⁻/Ti₃AlC₂Benzoic Acid, Ethanol120°C, 34 h80.4% conversion researchgate.net
p-Toluenesulfonic acidBenzoic Acid, 1-ButanolStationary conditionsHigh conversion dnu.dp.ua

This table is interactive and allows for sorting and filtering of the data.

Regioselective Functionalization Strategies for Polysubstituted Aromatic Rings

The synthesis of a specific polysubstituted aromatic compound like this compound hinges on the ability to control the position of incoming functional groups. The regioselective chlorination of 2-methylbenzoic acid is a critical step that dictates the final structure of the molecule. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This creates a complex interplay of directing effects.

Strategies to achieve the desired 3,5-dichloro substitution pattern on a 2-methylbenzoic acid framework often involve a multi-step approach. One potential pathway involves the chlorination of a precursor molecule where the directing groups favor the desired substitution pattern. For example, the chlorination of 2-acetamidobenzoic acid, prepared from anthranilic acid, can lead to 3,5-dichloro-2-acetamidobenzoic acid. patsnap.com Subsequent reactions can then be employed to modify the functional groups to arrive at the target molecule.

Another approach could involve the direct chlorination of 2-methylbenzoic acid or its corresponding acyl chloride. A patent for the chlorination of 4-methylbenzoic acid chloride using ferric chloride as a catalyst showed that the primary product was the 3-chloro derivative, with a smaller amount of the 3,5-dichloro derivative also being formed. stackexchange.com This suggests that direct chlorination of 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst could potentially yield the desired 3,5-dichloro product, although optimization would be necessary to maximize its formation over other isomers.

The following table outlines potential strategies for the regioselective dichlorination of a substituted benzene (B151609) ring, which could be conceptually applied to the synthesis of the target compound.

Starting MaterialReagents and ConditionsMajor Product(s)Reference
2-Acetamidobenzoic AcidChlorine gas, Glacial Acetic Acid, 40°C3,5-Dichloro-2-acetamidobenzoic acid patsnap.com
4-Methylbenzoic acid chlorideCl₂, Ferric(III) chloride, 50-55°C3-Chloro-4-methyl benzoic acid chloride, 3,5-Dichloro-4-methyl benzoic acid chloride stackexchange.com
BenzonitrileSodium hypochlorite (B82951) or Hydrogen peroxide/HCl3,5-Dichlorobenzonitrile google.com

This table is interactive and allows for sorting and filtering of the data.

Process Optimization and Reaction Condition Modulation in the Synthesis of Dichlorinated Benzoates

Optimizing the synthesis of dichlorinated benzoates like this compound involves a careful modulation of reaction conditions to maximize yield and purity while minimizing reaction times and by-product formation. Key parameters that can be adjusted include temperature, reaction time, catalyst loading, and the choice of solvent.

In the esterification step, particularly for sterically hindered benzoic acids like 3,5-dichloro-2-methylbenzoic acid, driving the reaction equilibrium towards the product is essential. researchgate.net This can be achieved by using an excess of the alcohol (ethanol) or by removing the water formed during the reaction. byjus.com Microwave-assisted synthesis has emerged as a powerful tool for process optimization, allowing for rapid heating and precise temperature control, which can lead to significantly shorter reaction times and improved yields. usm.my For instance, in the microwave-assisted esterification of a substituted benzoic acid, optimizing the temperature to 130°C and the irradiation time to 15 minutes resulted in a good yield of the corresponding ethyl ester. usm.my

The choice of solvent can also have a profound impact on the reaction outcome. While the esterification is often carried out using an excess of the alcohol as the solvent, in other cases, the use of a co-solvent might be beneficial. usm.my

The table below presents a summary of how different reaction parameters can be modulated to optimize the synthesis of benzoates, with principles applicable to the target compound.

ParameterModulation StrategyExpected OutcomeReference
TemperatureIncrease to optimal level (e.g., 130°C in microwave)Increased reaction rate and yield usm.my
Reaction TimeOptimize for maximum conversion without degradationMaximized product yield usm.my
CatalystUse of efficient catalysts (e.g., solid acids, microwave with H₂SO₄)Enhanced reaction rate, improved selectivity, easier workup usm.myresearchgate.net
Reactant RatioUse of excess alcoholShift in equilibrium towards product formation byjus.com
Water RemovalContinuous removal of water by-productDrive the esterification equilibrium to completion byjus.com

This table is interactive and allows for sorting and filtering of the data.

Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 3,5 Dichloro 2 Methylbenzoate

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and studying its dynamic behavior. By analyzing the interaction of infrared radiation or laser light with the sample, specific bond vibrations can be detected, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Bond Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For Ethyl 3,5-dichloro-2-methylbenzoate, the expected FT-IR absorption bands are based on the analysis of similar aromatic esters. spectroscopyonline.com

Aromatic esters like this compound typically exhibit a "Rule of Three" pattern of intense peaks. spectroscopyonline.com The most prominent of these is the C=O stretching vibration, which is expected in the range of 1715-1730 cm⁻¹. spectroscopyonline.com The presence of electron-withdrawing chlorine atoms on the aromatic ring can slightly shift this frequency. The C-C-O stretching vibration is anticipated to appear between 1250 and 1310 cm⁻¹, while the O-C-C stretch is found in the 1100 to 1130 cm⁻¹ region. spectroscopyonline.com

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibrations for chlorinated aromatic compounds generally appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-3000
C=O Ester Stretch1715-1730
Aromatic C=C Stretch1450-1600
C-C-O Ester Stretch1250-1310
O-C-C Ester Stretch1100-1130
C-Cl Stretch600-800

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. wikipedia.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and C-C backbone stretches are often more prominent in the Raman spectrum.

For this compound, the Raman spectrum is expected to show strong bands for the aromatic ring C=C stretching vibrations between 1500 and 1600 cm⁻¹. The symmetric breathing mode of the substituted benzene (B151609) ring would also be a characteristic and intense peak. The C-Cl bonds, due to their polarizability, should also give rise to noticeable Raman signals. The intensity of Raman lines for C=O vibrations in esters has been observed to increase with the size of the molecule. ias.ac.in The fingerprint region, from 500 to 1500 cm⁻¹, provides a unique pattern of peaks that can be used for definitive identification. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Level Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) indicates the electronic environment of a proton. In this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, the methyl (-CH₃) protons of the ethyl group, and the methyl protons attached to the aromatic ring.

Based on data from analogous compounds, the two aromatic protons are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group should exhibit a quartet for the methylene protons (due to coupling with the adjacent methyl group) and a triplet for the methyl protons (due to coupling with the adjacent methylene group). The methyl group attached to the aromatic ring will appear as a singlet, as it has no adjacent protons to couple with.

Table 2: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0d, d
-OCH₂CH₃~4.3q
Ar-CH₃~2.4s
-OCH₂CH₃~1.3t

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons will appear in the range of 120-140 ppm. The carbons bearing the chlorine atoms will be shifted downfield due to the electronegativity of chlorine. The carbon of the methylene group (-OCH₂-) is expected around 60 ppm, while the methyl carbon of the ethyl group (-OCH₂CH₃) will be further upfield, around 14 ppm. The methyl carbon attached to the aromatic ring (Ar-CH₃) is anticipated to be in the range of 15-25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O165-175
Aromatic C-Cl130-140
Aromatic C-H125-135
Aromatic C-C120-140
-OCH₂CH₃~60
Ar-CH₃15-25
-OCH₂CH₃~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Interatomic Relationships

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals, for example, linking the aromatic proton signals to their specific carbon atoms in the ring and confirming the assignments for the ethyl and methyl groups.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₀H₁₀Cl₂O₂), which is approximately 232 g/mol , considering the most common isotopes of chlorine (³⁵Cl). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region would exhibit a characteristic pattern of peaks (M⁺, [M+2]⁺, [M+4]⁺) reflecting the presence of two chlorine atoms.

Key fragmentation pathways for aromatic esters generally involve cleavages adjacent to the carbonyl group and rearrangements. libretexts.orgyoutube.com For this compound, the following fragmentation patterns are anticipated:

Loss of the ethoxy group (-OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a dichloromethylbenzoyl cation.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This rearrangement is possible if there is a hydrogen atom on the gamma-carbon of the ester chain.

Cleavage of the C-Cl bond: Loss of a chlorine radical is another potential fragmentation pathway.

Formation of a dichlorobenzoyl cation: Cleavage of the ester bond can lead to this stable acylium ion.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. journalijar.com It is a cornerstone for the identification and purity assessment of volatile and semi-volatile compounds like this compound. journalijar.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

For this compound, GC-MS would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum. The purity of the compound can be assessed by the presence of a single major peak in the chromatogram. The mass spectrum of this peak would then be used to confirm its identity. The fragmentation data obtained from GC-MS is crucial for confirming the presence of the dichloro-2-methylbenzoyl moiety.

While a specific chromatogram for this compound is not presented here, the analysis of a related compound, Ethyl 3,5-dimethylbenzoate, by GC-MS shows a clear molecular ion peak and characteristic fragment ions, demonstrating the utility of this technique for structural confirmation. nih.gov

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
Ethyl 3,5-dimethylbenzoate178150, 133, 105 nih.gov

This table presents data for a structurally related compound to illustrate the type of information obtained from GC-MS analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound. By measuring the m/z value to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₀Cl₂O₂), the theoretical exact mass can be calculated based on the precise masses of the most abundant isotopes of its constituent elements. This calculated value can then be compared to the experimental value obtained from HRMS to confirm the molecular formula with a high degree of confidence. This technique is invaluable for differentiating between potential isobaric interferences and confirming the identity of the target compound.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic structure of a molecule, specifically the presence of conjugated systems and other chromophores.

The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to electronic transitions from the ground state to excited states. For aromatic compounds like this compound, the primary chromophore is the substituted benzene ring. The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the ring.

The benzene ring itself exhibits characteristic absorption bands, which are shifted and intensified by the presence of substituents. The ester group (-COOEt), the methyl group (-CH₃), and the two chlorine atoms (-Cl) on the benzene ring in this compound will all influence the UV-Vis spectrum. The ester group, being a chromophore, will contribute to the absorption profile.

While a specific UV-Vis spectrum for this compound is not available in the cited literature, the spectra of other substituted benzoic acids and their esters can provide an estimation of the expected absorption maxima (λmax). acs.orgresearchgate.netnih.govresearchgate.net Typically, substituted benzoates show strong absorption bands in the UV region. For instance, a study on various substituted 1,3-dibenzoylmethanes, which contain benzoate-like structures, showed that the nature and position of substituents significantly affect the absorption spectra. nih.gov Another study on an ethyl benzoate (B1203000) derivative, {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}, reported absorption bands at specific wavelengths corresponding to electronic transitions within the molecule. researchgate.net

Based on the general principles of UV-Vis spectroscopy for aromatic compounds, this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring, likely in the range of 200-300 nm. The exact λmax values would provide insight into the electronic transitions and the extent of conjugation within the molecule.

Compound/Chromophore Typical Absorption Range (nm) Reference
Substituted Benzoic Acids200 - 300 acs.org
Ethyl Benzoate Derivatives250 - 350 researchgate.netnih.gov

This table provides a general overview of the expected UV-Vis absorption ranges for similar compounds.

Computational and Theoretical Investigations of Ethyl 3,5 Dichloro 2 Methylbenzoate

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules like Ethyl 3,5-dichloro-2-methylbenzoate at the atomic level. These methods allow for the determination of stable three-dimensional arrangements of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations would be pivotal in determining the optimized ground state geometry of this compound. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure.

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. A common and well-validated choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. ambeed.comcdnsciencepub.com For enhanced accuracy, especially in systems with non-covalent interactions, other functionals like the ωB97XD, which includes empirical dispersion corrections, might also be employed and the results compared. The validation of the chosen functional is typically achieved by comparing calculated properties with available experimental data for related molecules.

The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules containing elements like carbon, hydrogen, oxygen, and chlorine. ambeed.comcdnsciencepub.com This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") allow for the description of non-spherical electron densities, which is crucial for molecules with multiple bonds and polar atoms. ambeed.comcdnsciencepub.com

The presence of rotatable single bonds in the ethyl ester group of this compound necessitates a thorough conformational analysis. The rotation around the C-O and O-C bonds of the ester group, as well as the rotation of the methyl group, can lead to different conformers with varying energies.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of the chemical bonds. Theoretical calculations of vibrational frequencies and intensities are instrumental in interpreting these experimental spectra.

Following the geometry optimization using DFT, the harmonic vibrational frequencies would be calculated. It is a known issue that calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data. cdnsciencepub.com The calculated FT-IR and Raman spectra can then be plotted and compared directly with experimental spectra, allowing for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C=O stretches, and the characteristic vibrations of the substituted benzene (B151609) ring. ambeed.comcdnsciencepub.com

Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach for the accurate prediction of NMR shielding tensors and, consequently, chemical shifts. This method is instrumental in the structural elucidation of molecules by correlating theoretical data with experimental NMR spectra. A computational study on this compound would involve optimizing its molecular geometry, followed by GIAO calculations at a suitable level of theory (e.g., Density Functional Theory with an appropriate basis set). The resulting theoretical ¹H and ¹³C chemical shifts would then be compared with experimental values, if available, to validate the computational model. However, no published studies were found that present such GIAO-based NMR predictions for this specific compound.

Calculation of Electronic Absorption Spectra (UV-Vis) via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, providing insights into their electronic transitions. mdpi.com An investigation into this compound would use TD-DFT to predict its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other molecular orbitals. researchgate.net Such a study would help in understanding the photophysical properties of the molecule. At present, no TD-DFT studies specifically detailing the UV-Vis spectrum of this compound are available in the scientific literature.

Analysis of Molecular Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) theory is fundamental in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. A computational analysis of this compound would involve the calculation of these orbital energies and the visualization of their spatial distribution to predict sites susceptible to electrophilic and nucleophilic attack. No such analysis for this compound has been reported.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing charge transfer, hyperconjugative interactions, and bond properties. rsc.org For this compound, an NBO analysis would quantify the delocalization of electron density between occupied and unoccupied orbitals, offering insights into the stability arising from these interactions and clarifying the nature of the chemical bonds within the molecule. This type of detailed electronic structure analysis is currently not available for this compound in published research.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). An MEP analysis of this compound would identify the most likely sites for intermolecular interactions and chemical reactions. This valuable predictive information has not been computationally generated and published for this molecule.

Advanced Computational Characterization

Further computational characterization could involve a variety of advanced techniques to provide a more complete understanding of the molecule's properties. This might include, but is not limited to, analysis of its vibrational spectra (IR and Raman), prediction of its thermodynamic properties, and exploration of its potential energy surface to identify different conformers and the energy barriers between them. These advanced characterizations, which are crucial for a comprehensive understanding of a molecule, are also absent from the current scientific record for this compound.

Non-Linear Optical (NLO) Property Calculations

There are no available research findings or data tables concerning the Non-Linear Optical (NLO) properties of this compound. NLO studies are instrumental in identifying materials with potential applications in optoelectronics, and such an analysis for this compound would involve the calculation of properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). However, no such computational studies have been found.

Fukui Function Analysis for Nucleophilic and Electrophilic Attack Prediction

Specific Fukui function analysis to predict the sites of nucleophilic and electrophilic attack for this compound has not been documented in available literature. This analysis is a key component of conceptual Density Functional Theory (DFT) and provides valuable insights into the reactivity of a molecule. The calculation of Fukui indices (f​k​⁺, f​k​⁻, f​k​⁰) would identify the most probable regions for chemical reactions, but this data is not available for the specified compound.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies for Bonding Analysis

Detailed Electron Localization Function (ELF) and Local Orbital Locator (LOL) studies to analyze the chemical bonding in this compound are not present in the public research record. ELF and LOL are powerful topological analysis tools that provide a visual understanding of electron pairing and localization in a molecule, helping to characterize covalent bonds, lone pairs, and delocalized electrons. mdpi.comjussieu.frwikipedia.org While the theoretical basis for ELF and LOL is well-established, its specific application to this compound has not been published. researchgate.netresearchgate.net

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

There is no available research detailing the Non-Covalent Interaction (NCI) analysis of this compound. NCI analysis is a computational method used to visualize and understand weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular conformation and crystal packing. researchgate.net The application of this analysis to the title compound has not been reported.

Reactivity Profiles and Mechanistic Studies of Ethyl 3,5 Dichloro 2 Methylbenzoate

Ester Functionality Reactivity: Hydrolysis and Transesterification Pathways

The ester group is a key reactive site in Ethyl 3,5-dichloro-2-methylbenzoate. It readily undergoes nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification, which can be catalyzed by either acid or base. vedantu.comlibretexts.org

Hydrolysis is the cleavage of the ester bond by water to yield the corresponding carboxylic acid (3,5-dichloro-2-methylbenzoic acid) and ethanol (B145695).

Acid-Catalyzed Hydrolysis : This reversible reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the carboxylic acid. vedantu.com

Base-Promoted Hydrolysis (Saponification) : This irreversible process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate collapses, expelling the ethoxide ion. An acid-base reaction between the newly formed carboxylic acid and the ethoxide ion (or hydroxide) produces the carboxylate salt and ethanol. libretexts.orglumenlearning.com This reaction is generally faster than acid-catalyzed hydrolysis. libretexts.org High-temperature conditions can enhance the rate of hydrolysis, even for sterically hindered esters. rsc.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, this would involve reaction with an alcohol (e.g., methanol) in the presence of an acid or base catalyst to produce a new ester (e.g., Mthis compound) and ethanol. The reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent. vedantu.com

The steric hindrance provided by the ortho-methyl group may influence the rates of these reactions compared to unsubstituted benzoate (B1203000) esters. acs.orgresearchgate.net

Table 1: Hydrolysis and Transesterification of this compound

Reaction Reagents Catalyst Products
Acid-Catalyzed Hydrolysis Water (H₂O) Strong Acid (e.g., H₂SO₄) 3,5-dichloro-2-methylbenzoic acid + Ethanol
Base-Promoted Hydrolysis Hydroxide (e.g., NaOH) - Sodium 3,5-dichloro-2-methylbenzoate + Ethanol

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Processes

The reactivity of the benzene (B151609) ring is significantly influenced by its four substituents, which affect both the rate of reaction and the position of substitution. vedantu.comlibretexts.org

Studies on Further Halogenation or Nitration of the Aromatic Core

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.comkhanacademy.org The existing substituents on this compound direct any incoming electrophile to specific positions. The directing influence of each group is as follows:

-CH₃ (at C2): An activating, ortho, para-director. vedantu.com It directs incoming electrophiles to positions 3, 5, and 7 (the carbon bearing the ester, which is not a viable site).

-Cl (at C3 and C5): Deactivating, ortho, para-directors. youtube.com The C3-Cl directs to positions 2, 4, and 6. The C5-Cl directs to positions 1, 4, and 6.

-COOEt (at C1): A deactivating, meta-director. libretexts.org It directs incoming electrophiles to positions 3 and 5.

The aromatic ring is generally deactivated towards EAS due to the presence of three deactivating groups (two chlorines and the ester) and only one activating group (the methyl group). lumenlearning.comlibretexts.org The available positions for substitution are C4 and C6.

Position C6: This position is ortho to the C5-Cl, para to the C2-methyl group, and meta to the C3-Cl. The ortho, para-directing methyl and chlorine groups reinforce substitution at this site.

Position C4: This position is ortho to both the C3-Cl and C5-Cl groups, and meta to the C2-methyl group.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Type Directing Effect Favored Positions
-COOEt C1 Deactivating Meta 3, 5
-CH₃ C2 Activating Ortho, Para 3, 5, (7)
-Cl C3 Deactivating Ortho, Para 2, 4, 6
-Cl C5 Deactivating Ortho, Para 1, 4, 6

| Consensus | | Deactivated Ring | | Position 6 (Major), Position 4 (Minor) |

Investigation of Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic Aromatic Substitution (SNAr) requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. byjus.commasterorganicchemistry.comwikipedia.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the primary electron-withdrawing group is the ester (-COOEt). However, it is positioned meta to both chlorine atoms. The methyl group is an electron-donating group. Therefore, the ring is not sufficiently activated for SNAr to occur under standard conditions. libretexts.org Displacement of the chlorine atoms would require extremely harsh conditions, such as very high temperatures and pressures with a strong nucleophile.

Reactions Involving the Alkyl Chain of the Ester Group

The ethyl group of the ester is generally unreactive. However, the entire ester functional group can be reduced. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄), the ester can be reduced to a primary alcohol. libretexts.org In this reaction, the ester is converted to 3,5-dichloro-2-methylbenzyl alcohol and ethanol.

Redox Chemistry of Halogenated Benzoate Esters

Oxidation Reactions Leading to Carboxylic Acid Derivatives

Primary and secondary alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions.

For this compound, the methyl group at the C2 position can be oxidized to a carboxylic acid. It is important to note that the vigorous conditions required for this oxidation would also likely cause the hydrolysis of the ester group. Therefore, the expected product would be 3,5-dichlorobenzene-1,2-dicarboxylic acid.

Table 3: Oxidation of this compound

Reaction Reagents Conditions Expected Product

Reduction Reactions of the Ester or Aromatic Moiety

The reduction of this compound can target either the ester functional group or the aromatic ring, depending on the choice of reducing agent and reaction conditions.

The ester group is susceptible to reduction by strong hydride reagents. A common and effective method for the reduction of esters to primary alcohols involves the use of lithium aluminum hydride (LiAlH₄). The expected reaction would convert this compound to (3,5-dichloro-2-methylphenyl)methanol and ethanol. This transformation proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and further reduction of the initially formed aldehyde lead to the primary alcohol.

A similar transformation has been documented for the reduction of the closely related 3,5-dichlorobenzoyl chloride to 3,5-dichlorobenzyl alcohol using sodium borohydride (B1222165). prepchem.com While sodium borohydride is generally a milder reducing agent than LiAlH₄, this precedent supports the feasibility of reducing the carbonyl group in the presence of the dichlorinated aromatic ring.

The reduction of the aromatic ring of this compound is a more challenging transformation due to the inherent stability of the benzene ring. Catalytic hydrogenation is the most common method for such reductions. The hydrogenation of benzoic acid and its derivatives to the corresponding cyclohexanecarboxylic acids has been studied, often requiring high pressures and temperatures, along with active catalysts like platinum on a titanium dioxide support (Pt/TiO₂). nih.gov It is anticipated that the hydrogenation of the aromatic moiety of this compound would necessitate similarly forcing conditions. The presence of the chloro substituents on the aromatic ring may also influence the reactivity and selectivity of the hydrogenation process.

Table 1: Predicted Reduction Reactions of this compound

Moiety to be ReducedReagent(s)Expected Product(s)General Reaction Conditions
EsterLithium Aluminum Hydride (LiAlH₄)(3,5-dichloro-2-methylphenyl)methanol and EthanolAnhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup.
Aromatic RingHydrogen (H₂) with a metal catalyst (e.g., Pt/TiO₂, Rh/C)Ethyl 3,5-dichloro-2-methylcyclohexanecarboxylateHigh pressure, elevated temperature, in a suitable solvent.

Kinetic and Mechanistic Investigations of Key Transformations

The primary transformation for which kinetic and mechanistic data can be inferred for this compound is its hydrolysis, a fundamental reaction of esters. The hydrolysis can be catalyzed by either acid or base.

Under basic conditions (saponification), the reaction is expected to proceed via a bimolecular nucleophilic acyl substitution mechanism (BAc2). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group, followed by an acid-base reaction, yields the carboxylate salt and ethanol. The rate of this reaction is influenced by the electronic effects of the substituents on the aromatic ring. The two chlorine atoms at the 3- and 5-positions are electron-withdrawing groups, which are expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of nucleophilic attack. Conversely, the methyl group at the 2-position is an electron-donating group, which would slightly deactivate the ring towards nucleophilic attack. However, the combined electron-withdrawing effect of the two chlorine atoms is likely to dominate, leading to a faster hydrolysis rate compared to unsubstituted ethyl benzoate.

Kinetic studies on the alkaline hydrolysis of various substituted phenyl and alkyl benzoates have established that the substituent effects can often be quantified using the Hammett equation. For a series of para-substituted phenyl benzoates, a positive Hammett ρ value is typically observed, indicating that electron-withdrawing groups enhance the reaction rate. researchgate.net

Acid-catalyzed hydrolysis proceeds via a different mechanism, typically AAc2, involving the initial protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. The subsequent steps involve proton transfers and the elimination of ethanol to regenerate the acid catalyst and form the carboxylic acid. The electronic effects of the substituents play a similar role in this mechanism, with electron-withdrawing groups generally increasing the reaction rate.

Table 2: Predicted Kinetic and Mechanistic Profile for the Hydrolysis of this compound

ReactionProposed MechanismKey Mechanistic StepsExpected Influence of Substituents on Rate
Base-Catalyzed HydrolysisBAc2 (Bimolecular Acyl Nucleophilic Substitution)1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the ethoxide leaving group. 4. Deprotonation of the carboxylic acid.Rate enhancement due to the strong electron-withdrawing effect of the two chlorine atoms, partially offset by the weak electron-donating effect of the methyl group.
Acid-Catalyzed HydrolysisAAc2 (Acid-Catalyzed Acyl Nucleophilic Substitution)1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O on the carbonyl carbon. 3. Proton transfer steps. 4. Elimination of ethanol.Rate enhancement due to the dominant electron-withdrawing effect of the chlorine substituents.

Exploration of Derivatives and Analogs of Ethyl 3,5 Dichloro 2 Methylbenzoate in Chemical Research

Synthesis and Characterization of Related Methyl and Ethyl Benzoates with Varying Substitution Patterns

The synthesis of methyl and ethyl benzoates is a fundamental process in organic chemistry, typically achieved through Fischer esterification of the corresponding benzoic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. quora.com Research has focused on developing more efficient and environmentally friendly methods.

One notable advancement is the use of a titanium-zirconium solid acid catalyst (ZT10) for the esterification of benzoic acids with methanol. mdpi.com This method has proven effective for a range of benzoic acids, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. mdpi.com The catalyst is easily separable and reusable, presenting a significant advantage over traditional homogeneous catalysts. mdpi.com

The following table summarizes the results for the synthesis of various substituted methyl benzoates using the ZT10 catalyst.

EntryBenzoic Acid SubstituentProductYield (%)
1HMethyl benzoate (B1203000)94
24-NO₂Methyl 4-nitrobenzoate97
34-ClMethyl 4-chlorobenzoate95
44-CH₃Methyl 4-methylbenzoate93
52-OHMethyl salicylate85
62-NO₂Methyl 2-nitrobenzoate90
72-ClMethyl 2-chlorobenzoate91
82-CH₃Methyl 2-methylbenzoate89
Data sourced from a study on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst. mdpi.com

Microwave-assisted synthesis represents another modern approach to esterification. A study on the synthesis of ethyl benzoate using a single-mode microwave reactor demonstrated a 97% yield with a significantly reduced reaction time of just 5 minutes at 170°C. uwlax.edu This highlights the potential of microwave technology to accelerate reactions and improve energy efficiency compared to conventional heating methods. uwlax.edu

Characterization of these esters is routinely performed using spectroscopic methods. For instance, the completion of the palladium-catalyzed synthesis of ethyl 4-methylbenzoate from ethyl 4-bromobenzoate (B14158574) was confirmed by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the brominated starting material. orgsyn.org

Comparative Studies with Isomeric Dichloromethylbenzoates (e.g., Ethyl 3,6-dichloro-2-methylbenzoate, Ethyl 2,3-dichloro-4-methylbenzoate)

The specific placement of chloro and methyl substituents on the benzoate ring creates isomers with distinct properties. Comparing these isomers provides insight into the electronic and steric effects of the substituents.

Ethyl 2,3-dichloro-4-nitrobenzoate , a related isomeric precursor, is synthesized via a multi-step process starting from a substituted toluene. google.com The final step involves the esterification of 2,3-dichloro-4-nitrobenzoic acid with ethanol in the presence of thionyl chloride, achieving a 98.3% yield. google.com Its structure was confirmed by ¹H NMR spectroscopy. google.com

Another isomer, Ethyl 3,6-dichloro-2-methylbenzoate , has been cataloged and its properties computed. nih.gov While detailed synthetic procedures are less commonly published, its structural information is available in chemical databases.

The crystal structure of a related isomer, Methyl 2,5-dichlorobenzoate , has been determined. researchgate.net In its solid state, the benzene (B151609) ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group, a structural feature that can influence its intermolecular interactions and physical properties. researchgate.net

The following table provides a comparison of key properties for these isomeric dichloromethylbenzoates and related compounds.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Ethyl 3,5-dichloro-2-methylbenzoateThis compoundC₁₀H₁₀Cl₂O₂233.09
Ethyl 3,6-dichloro-2-methylbenzoateethyl 3,6-dichloro-2-methylbenzoateC₁₀H₁₀Cl₂O₂233.09 nih.gov
Ethyl 2,3-dichloro-4-nitrobenzoateethyl 2,3-dichloro-4-nitrobenzoateC₉H₇Cl₂NO₄264.06
Methyl 2,5-dichlorobenzoatemethyl 2,5-dichlorobenzoateC₈H₆Cl₂O₂205.04
Data sourced from various chemical databases and publications. nih.govresearchgate.netchemscene.com

Preparation and Investigation of Benzoate Derivatives with Diverse Functional Groups

Benzoate esters serve as versatile starting materials for the synthesis of more complex molecules with diverse functional groups. These transformations allow for the fine-tuning of molecular properties.

For example, ethyl 4-(3-chlorobenzamido)benzoate was synthesized in a two-step process. eurjchem.com The first step involved the esterification of 4-aminobenzoic acid. The resulting ethyl 4-aminobenzoate (B8803810) was then subjected to amidation with 3-chlorobenzoyl chloride to yield the final product. The structure was confirmed by spectroscopic analysis and single-crystal X-ray diffraction. eurjchem.com

In another example, ethyl 4-amino-3-(methylthiomethyl)benzoate was prepared and subsequently used to synthesize ethyl 4-amino-3-methylbenzoate through desulfurization with Raney nickel. orgsyn.org This demonstrates a method for introducing a methyl group adjacent to an amino group on the benzoate ring. orgsyn.org

Structure-Reactivity and Structure-Property Relationship Studies within the Dichlorobenzoate Class

The relationship between the structure of a chemical and its reactivity or physical properties is a cornerstone of physical organic chemistry. libretexts.org For the dichlorobenzoate class, the number and position of the chlorine atoms and the methyl group significantly impact the molecule's characteristics.

Structure-Reactivity: The reactivity of the benzene ring and the ester functional group are governed by the electronic effects of the substituents. Chlorine atoms are electron-withdrawing through induction and weakly deactivating towards electrophilic aromatic substitution. The methyl group is weakly electron-donating. The interplay of these effects, along with steric hindrance from the substituents, dictates the regioselectivity and rate of further chemical transformations. The electrophilic character of the molecule is a key determinant of its molecular reactivity. nih.gov Quantitative structure-reactivity relationships (QSRR) can be modeled using computational approaches, such as the condensed graph of reaction (CGR) method, to predict reaction rates. researchgate.net

Applications of Ethyl 3,5 Dichloro 2 Methylbenzoate As a Chemical Intermediate

Utility in the Synthesis of Fine Chemicals and Specialty Organic Compounds

Ethyl 3,5-dichloro-2-methylbenzoate is recognized as a key intermediate in the synthesis of a range of fine and specialty organic compounds. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through sophisticated chemical reactions. This compound's structure is particularly relevant in the agrochemical and pharmaceutical industries, where precise molecular architectures are required for biological activity. For instance, dichlorinated benzoic acid derivatives are known precursors to certain herbicides and fungicides. The presence of the methyl and ethyl ester groups allows for further chemical transformations to build the final active ingredients.

Role as a Building Block for More Complex Molecular Architectures

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound serves this purpose effectively. The chlorine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or a variety of other functional groups. The methyl group can also potentially undergo reactions, such as free-radical halogenation, to introduce further functionality. This multi-faceted reactivity allows chemists to construct intricate molecular frameworks from this relatively simple starting material.

General Reagent in Advanced Organic Synthesis Research

While specific, high-profile applications in named reactions may not be extensively documented, compounds with the structural features of this compound are workhorse molecules in advanced organic synthesis research. They are often used to test new synthetic methodologies or to build libraries of related compounds for screening purposes. The combination of reactive sites allows for a systematic variation of substituents around the aromatic core, which is a common strategy in medicinal chemistry and materials science for optimizing the properties of a lead compound.

Potential for Derivatization towards Novel Chemical Scaffolds

The true potential of this compound lies in its capacity for derivatization to create novel chemical scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached. By selectively reacting at the chloro, methyl, or ester positions, a diverse array of new molecules with unique three-dimensional shapes and electronic properties can be generated. For example, intramolecular reactions could lead to the formation of heterocyclic ring systems fused to the benzene (B151609) ring. Such novel scaffolds are of high interest in drug discovery and the development of new materials with unique optical or electronic properties. The exploration of the full synthetic potential of this compound remains an active area of chemical research.

Q & A

Q. What are the standard synthetic routes for Ethyl 3,5-dichloro-2-methylbenzoate?

The compound is synthesized via acid-catalyzed esterification of 3,5-dichloro-2-methylbenzoic acid with ethanol. A typical procedure involves refluxing the carboxylic acid with excess ethanol and a catalyst (e.g., concentrated H₂SO₄) to drive the reaction to completion. Post-reaction, the ester is isolated through solvent extraction and purified via recrystallization or column chromatography. Analogous methods for methyl esters achieved >95% purity under similar conditions .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
  • Storage: Keep in airtight containers in a cool, dry environment away from oxidizing agents.
  • Spill Management: Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy :
  • ¹H NMR : Ethyl group signals (δH ~1.3 ppm, triplet for CH₃; δH ~4.3 ppm, quartet for CH₂).
  • ¹³C NMR : Ester carbonyl at δC ~167-170 ppm; aromatic carbons at δC ~125-140 ppm.
    • HRMS : Exact mass verification (e.g., [M+H]⁺ expected at m/z 235.064 for C₁₀H₁₀Cl₂O₂).
    • IR Spectroscopy : Ester C=O stretch observed near 1720 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize halogen displacement during synthesis?

Halogen stability is influenced by reaction pH and temperature. For esterification:

  • Use mild acidic conditions (pH 2-4) to avoid dehalogenation.
  • Maintain temperatures below 80°C to prevent thermal degradation.
  • Monitor byproducts (e.g., free benzoic acid) via HPLC. In related dichloro-benzoates, optimizing ethanol-to-acid ratios (3:1) reduced side reactions to <5% .

Q. What advanced NMR techniques resolve signal overlap in halogenated aromatic systems?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates ¹H/¹³C signals. For example, in 3,5-dichloro-4-ethoxybenzoic acid, aromatic protons (δH 8.12 ppm) were linked to carbons at δC 130.8 ppm via HSQC .
  • NOESY : Identifies spatial proximity of substituents (e.g., methyl and chlorine groups).
  • Variable Temperature NMR : Reduces signal broadening caused by restricted rotation in sterically hindered systems.

Q. How can computational modeling predict electrophilic substitution sites for further derivatization?

Density Functional Theory (DFT) calculates electron density distributions. For example:

  • Mulliken Charges : Identify electron-rich positions (e.g., para to electron-withdrawing Cl groups) prone to nitration or sulfonation.
  • Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity toward electrophiles based on HOMO-LUMO gaps. Such models guided functionalization of analogous dichloro-benzoates .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth.
  • Slow Evaporation : Promotes ordered lattice formation.
  • SHELX Software : Refines crystallographic data; SHELXL is widely used for small-molecule refinement, handling twinning and high-resolution data .

Methodological Tables

Q. Table 1: Key NMR Data for Related Halogenated Benzoates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
3,5-Dichloro-4-ethoxybenzoic acid8.12 (s, 2H, ArH)130.8 (CH), 169.6 (C=O)
Methyl 3,5-dichloro-2-fluorobenzoate3.89 (s, 3H, OCH₃)165.1 (C=O), 130.5 (C-Cl)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Ethanol-to-Acid Ratio3:1Reduces unreacted acid (<2%)
Temperature70-75°CMinimizes dehalogenation
Catalyst (H₂SO₄)5 mol%Balances rate and side reactions

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